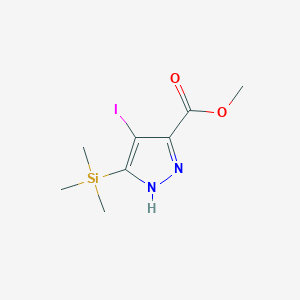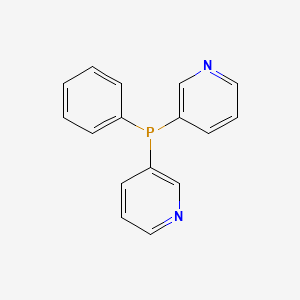
3,3'-(Phenylphosphanediyl)dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(3-pyridyl)phenylphosphine is an organophosphorus compound characterized by the presence of two pyridyl groups and one phenyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and applications due to their unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Di(3-pyridyl)phenylphosphine can be synthesized through several methods, including:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which are then reacted with appropriate reagents to yield the final product.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds, leading to the formation of the phosphine product.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to their corresponding phosphines using various reducing agents.
Industrial Production Methods: Industrial production of di(3-pyridyl)phenylphosphine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
化学反应分析
Types of Reactions: Di(3-pyridyl)phenylphosphine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Di(3-pyridyl)phenylphosphine can participate in substitution reactions, where one of its groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used for reduction reactions.
Substitution Reagents: Various electrophiles and nucleophiles can be used in substitution reactions to modify the structure of di(3-pyridyl)phenylphosphine.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
科学研究应用
Di(3-pyridyl)phenylphosphine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of di(3-pyridyl)phenylphosphine involves its ability to act as a ligand, forming complexes with metal ions and other molecules. This interaction can influence various molecular targets and pathways, leading to changes in chemical reactivity and biological activity . The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile tool in both research and industrial applications .
相似化合物的比较
Diphenylphosphine: An organophosphorus compound with two phenyl groups attached to phosphorus.
Tri(3-pyridyl)phosphine: A compound with three pyridyl groups attached to phosphorus.
Diphenyl(3-pyridyl)phosphine: A compound with two phenyl groups and one pyridyl group attached to phosphorus.
Uniqueness: Di(3-pyridyl)phenylphosphine is unique due to its combination of pyridyl and phenyl groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in specific catalytic and coordination chemistry applications .
属性
CAS 编号 |
164080-49-3 |
|---|---|
分子式 |
C16H13N2P |
分子量 |
264.26 g/mol |
IUPAC 名称 |
phenyl(dipyridin-3-yl)phosphane |
InChI |
InChI=1S/C16H13N2P/c1-2-6-14(7-3-1)19(15-8-4-10-17-12-15)16-9-5-11-18-13-16/h1-13H |
InChI 键 |
GRSPUPFBTUPOMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CN=CC=C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
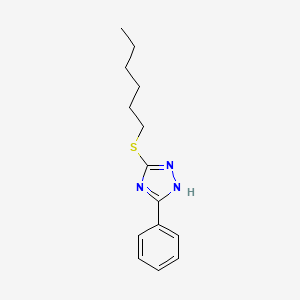
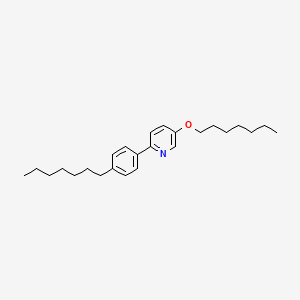

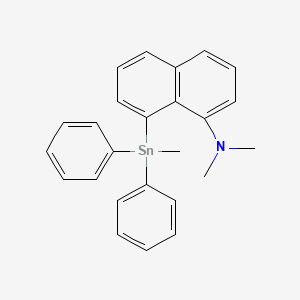
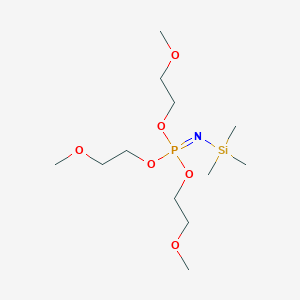

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
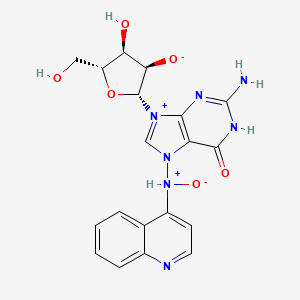
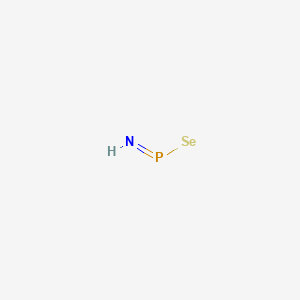
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
